molecular formula C8H13NO B14469471 3-Oxooctanenitrile CAS No. 72306-54-8

3-Oxooctanenitrile

Cat. No.: B14469471
CAS No.: 72306-54-8
M. Wt: 139.19 g/mol
InChI Key: BOEHLBBNNUELRG-UHFFFAOYSA-N
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Description

3-Oxooctanenitrile: is an organic compound with the molecular formula C8H13NO It is characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxooctanenitrile can be synthesized through several methods. One common approach involves the reaction of octanenitrile with an oxidizing agent to introduce the ketone functionality. Another method includes the use of α-hydroxyketones and oxoacetonitriles in a three-component reaction to form the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the product. Common industrial methods may include catalytic oxidation processes and multicomponent reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Oxooctanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Oxooctanenitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, including anti-inflammatory and antimicrobial agents.

    Industry: this compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-oxooctanenitrile involves its reactivity with various molecular targets. The ketone and nitrile groups can participate in nucleophilic addition and substitution reactions, respectively. These reactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The specific pathways and targets depend on the context of its use, such as in drug synthesis or chemical reactions .

Comparison with Similar Compounds

Uniqueness: 3-Oxooctanenitrile is unique due to its specific carbon chain length, which can influence its reactivity and applications. The presence of both a nitrile and a ketone group makes it a versatile compound for various chemical transformations and synthetic applications .

Properties

IUPAC Name

3-oxooctanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-2-3-4-5-8(10)6-7-9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEHLBBNNUELRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546776
Record name 3-Oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72306-54-8
Record name 3-Oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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